1-[(3-methoxyphenyl)carbonyl]-11-prop-2-enylspiro[4H-benzo[d]1,3-oxazaperhydro ine-2,3'-indoline]-12-one
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Overview
Description
1-[(3-methoxyphenyl)carbonyl]-11-prop-2-enylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)carbonyl]-11-prop-2-enylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) is often used as a catalyst . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-[(3-methoxyphenyl)carbonyl]-11-prop-2-enylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)carbonyl]-11-prop-2-enylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific pathways involved can vary depending on the biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
1-[(3-methoxyphenyl)carbonyl]-11-prop-2-enylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(3-methoxybenzoyl)-1'-prop-2-enylspiro[4H-3,1-benzoxazine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C26H22N2O4/c1-3-15-27-23-14-7-5-12-21(23)26(25(27)30)28(22-13-6-4-9-19(22)17-32-26)24(29)18-10-8-11-20(16-18)31-2/h3-14,16H,1,15,17H2,2H3 |
InChI Key |
BFDKMNFPPXYXNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3COC24C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
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